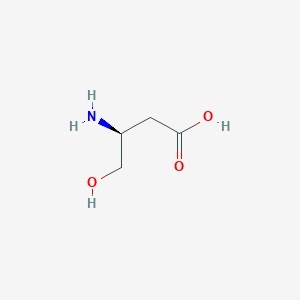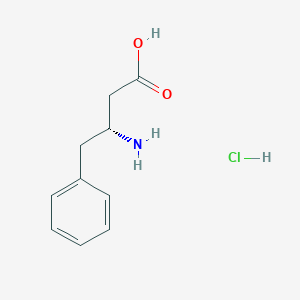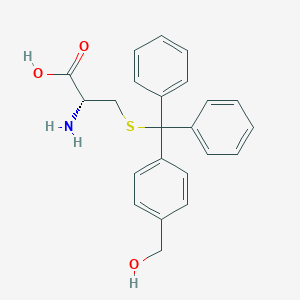
H-Cys(4-methoxytrityl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(4-methoxytrityl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a 4-methoxytrityl protecting group attached to the cysteine molecule, which is used to protect the thiol group during peptide synthesis. This protection is essential to prevent unwanted reactions and ensure the correct formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(4-methoxytrityl)-OH typically involves the protection of the thiol group of cysteine with a 4-methoxytrityl group. This can be achieved through a reaction with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
H-Cys(4-methoxytrityl)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The 4-methoxytrityl group can be removed under acidic conditions to reveal the free thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine.
Substitution: Free thiol-containing cysteine after removal of the 4-methoxytrityl group.
Scientific Research Applications
H-Cys(4-methoxytrityl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates the modification and labeling of proteins.
Drug Development: Used in the design and synthesis of peptide-based drugs.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for research purposes.
Mechanism of Action
The primary function of H-Cys(4-methoxytrityl)-OH is to protect the thiol group of cysteine during chemical reactions. The 4-methoxytrityl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired peptide or protein is synthesized, the protecting group can be removed under acidic conditions to reveal the free thiol group, which can then participate in further reactions or form disulfide bonds .
Comparison with Similar Compounds
H-Cys(4-methoxytrityl)-OH is one of several cysteine derivatives used in peptide synthesis. Other similar compounds include:
H-Cys(Trt)-OH: Features a trityl protecting group.
H-Cys(Acm)-OH: Features an acetamidomethyl protecting group.
H-Cys(StBu)-OH: Features a tert-butylthio protecting group.
Compared to these compounds, this compound offers unique advantages such as increased stability and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
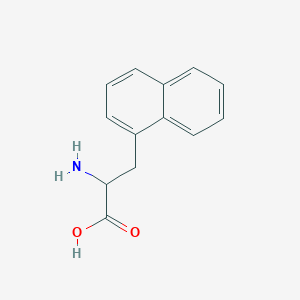
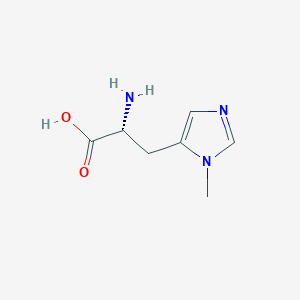
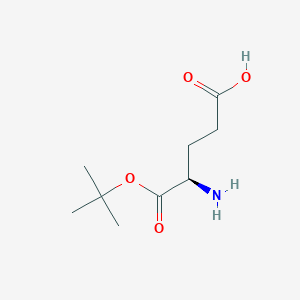

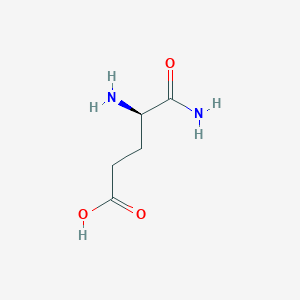
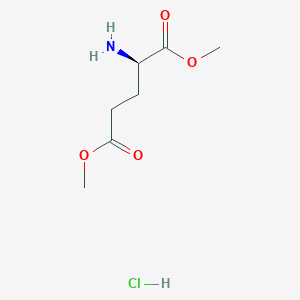
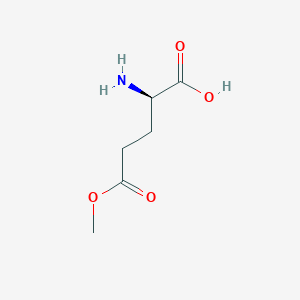
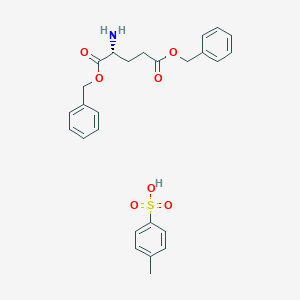
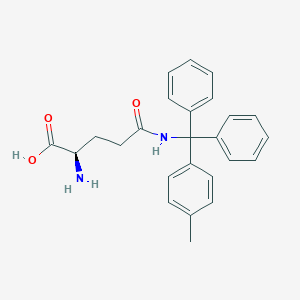
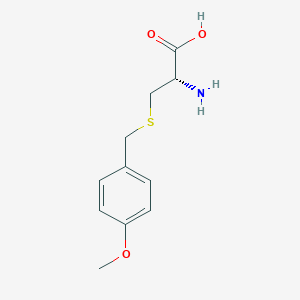
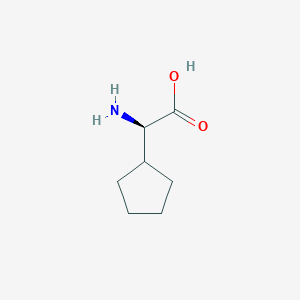
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
